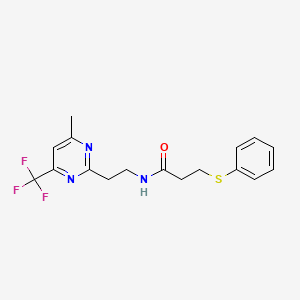

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a pyrimidine-based compound featuring a trifluoromethyl group at the 6-position and a methyl group at the 4-position of the pyrimidine ring. The ethyl linker connects the pyrimidine moiety to a propanamide chain substituted with a phenylthio group.

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3OS/c1-12-11-14(17(18,19)20)23-15(22-12)7-9-21-16(24)8-10-25-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSBZITIUQODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)CCSC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.

Introduction of the ethyl linkage: This step involves the alkylation of the pyrimidine ring with an ethylating agent under basic conditions.

Attachment of the phenylthio group: This can be done through a nucleophilic substitution reaction where a phenylthiol is reacted with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the phenylthio group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the phenylthio group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring or the phenylthio group.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide. For instance, derivatives of pyrimidine have shown effectiveness against various viruses, including hepatitis C and influenza viruses. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and interact with viral targets .

Anticancer Potential

Research indicates that compounds containing pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes necessary for cancer cell proliferation. For example, studies have shown that modifications to the pyrimidine ring can lead to significant increases in activity against cancer cells by targeting pathways involved in cell cycle regulation .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide. Structure-activity relationship (SAR) studies indicate that:

- The presence of the trifluoromethyl group significantly influences the compound's biological activity, enhancing binding affinity to target enzymes.

- Substituents on the phenylthio group can modulate the compound's solubility and stability, impacting its pharmacokinetics and bioavailability .

In Vivo Studies

In vivo studies have demonstrated that compounds with similar structures can exhibit promising results in animal models for viral infections and tumors. For example, a study involving a pyrimidine derivative showed a reduction in tumor size in mice when administered at specific dosages .

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Structural Analogues from Pyrimidine/Pyridine Series

highlights several pyridine/pyrimidine derivatives with modifications in substituents and linkers:

Key Comparisons:

- Trifluoromethyl Group: The target compound shares the 6-(trifluoromethyl) group with compounds 42–44. This group enhances metabolic stability and lipophilicity, critical for membrane permeability .

- Linker Flexibility: Unlike the methylene bridge in compounds 42–46 (e.g., pyridin-3-yl)methyl), the target compound uses an ethyl linker, which may reduce steric hindrance and improve binding to hydrophobic pockets.

- Phenylthio Group: The phenylthio substituent in the target compound differs from oxygen- or nitrogen-based substituents in analogs (e.g., hexyloxy in 42).

Propanamide-Based Analogues

and report propanamide derivatives with distinct substitution patterns:

Key Comparisons:

- Aromatic Substitution: The target compound’s phenylthio group contrasts with the nitro or hydroxy groups in ’s analog.

- Synthetic Feasibility: The target compound’s synthesis likely involves amide coupling (similar to ’s methods), whereas ’s analogs require specialized heterocyclic syntheses .

Thioether-Containing Analogues

and include compounds with thioether or pyrimidine-thioacetate motifs:

Key Comparisons:

- Thioether vs.

- Patent Relevance: ’s exclusion of benzamide-thioethers underscores the uniqueness of the target compound’s pyrimidine-propanamide scaffold .

Physicochemical and ADMET Properties

- Lipophilicity: The trifluoromethyl and phenylthio groups in the target compound suggest higher logP values compared to oxygenated analogs (e.g., compound 42), favoring blood-brain barrier penetration but possibly reducing aqueous solubility .

- Metabolic Stability: Thioethers are susceptible to oxidation (e.g., sulfoxide formation), which may necessitate structural optimization to mitigate rapid clearance .

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide

- Molecular Formula : C17H18F3N3OS

- Molecular Weight : 367.40 g/mol

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a phenylthio moiety, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway. This inhibition can lead to reduced inflammation and oxidative stress .

- Receptor Binding : Research indicates that the compound may bind to receptors in the central nervous system, potentially affecting neurotransmitter release and neuronal signaling .

1. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This effect is particularly relevant in conditions such as arthritis and neuroinflammatory diseases.

2. Neuroprotective Effects

Studies have indicated that N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenylthio)propanamide has neuroprotective properties. It may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for further research in neurodegenerative disorders such as Alzheimer's disease .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus has been noted, indicating potential use as an antibacterial agent .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving murine models of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. The study highlighted its potential as a therapeutic agent for treating inflammatory diseases .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of antioxidant enzyme activity, suggesting a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for verifying substituent positions (e.g., trifluoromethyl group at C6 of pyrimidine, phenylthio linkage in propanamide). Coupling constants in H NMR resolve stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and detects isotopic patterns characteristic of fluorine and sulfur atoms .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch in propanamide at ~1650–1700 cm) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) and monitors degradation products under stress conditions (e.g., heat, light) .

How can Design of Experiments (DoE) optimize the synthesis of this compound under varying reaction parameters?

Advanced Research Question

DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent, catalyst loading) and analyzing interactions:

- Factorial Design : Test 2–3 critical factors (e.g., reaction time, base concentration) to identify optimal ranges. For instance, a central composite design revealed that increasing triethylamine from 1.2 to 1.5 equivalents improved alkylation yield by 15% .

- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., solvent polarity vs. reaction rate) to predict ideal conditions .

- Validation : Confirm predicted yields with small-scale trials before scaling up.

How can computational reaction path search methods accelerate the development of novel derivatives of this compound?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps (e.g., trifluoromethyl group introduction), guiding synthetic feasibility .

- Reaction Network Analysis : Tools like the Artificial Force Induced Reaction (AFIR) method explore alternative pathways (e.g., regioselective substitution on pyrimidine) .

- Machine Learning : Trained on existing reaction data, models prioritize derivatives with desired properties (e.g., metabolic stability) for experimental testing .

What strategies are recommended to resolve contradictions in biological activity data across different assays for this compound?

Advanced Research Question

- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability. For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration differences .

- Orthogonal Assays : Validate hits using complementary methods (e.g., SPR binding assays vs. enzymatic activity assays) .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., phenylthio vs. methylthio groups) with activity trends to identify critical pharmacophores .

How can regioselectivity issues during the introduction of the trifluoromethyl group be addressed in the pyrimidine ring?

Advanced Research Question

- Directing Groups : Install temporary groups (e.g., nitro or amino) at specific pyrimidine positions to steer trifluoromethylation to C6. Subsequent removal or conversion ensures desired regiochemistry .

- Transition Metal Catalysis : Palladium-mediated C-H activation enables selective trifluoromethylation under mild conditions (e.g., using Umemoto’s reagent) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic trifluoromethylation at electron-deficient positions .

What are the primary degradation pathways of this compound under physiological conditions, and how can they be mitigated?

Basic Research Question

- Hydrolytic Degradation : The phenylthioether linkage is susceptible to hydrolysis at extreme pH. Stability studies (pH 1–9, 37°C) show accelerated degradation in acidic media, requiring formulation with enteric coatings for oral delivery .

- Oxidative Stress : The trifluoromethyl group is stable, but the pyrimidine ring may oxidize under high ROS conditions. Antioxidants (e.g., ascorbic acid) in buffer systems mitigate this .

- Photodegradation : UV-Vis studies indicate sensitivity to light; storage in amber vials and inclusion of light-blocking excipients (e.g., titanium dioxide) improve shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.